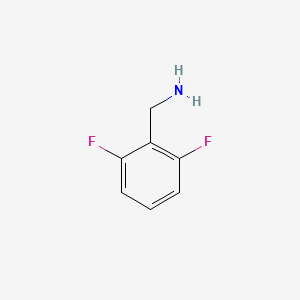

2,6-Difluorobenzylamine

描述

2,6-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a derivative of benzylamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Synthetic Routes and Reaction Conditions:

Reduction of 2,6-Difluorobenzonitrile: One common method involves the reduction of 2,6-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of m-difluorobenzene with ethylene oxide under the catalysis of a Lewis acid to produce 2,6-difluorophenethyl alcohol.

Industrial Production Methods:

Biocatalytic Reduction: An environmentally friendly method involves the use of nitrile oxidoreductase to reduce 2,6-difluorobenzonitrile to this compound.

Types of Reactions:

Reduction: this compound can be synthesized through the reduction of 2,6-difluorobenzonitrile.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrogenation: Using hydrogen gas and a catalyst like Raney nickel for reduction reactions.

Lewis Acids: For Friedel-Crafts alkylation reactions.

Thionyl Chloride and Ammonia: For converting intermediates to the final amine product.

Major Products:

作用机制

Target of Action

It is known that this compound has been used in the synthesis of other compounds , suggesting that it may interact with a variety of biological targets.

Pharmacokinetics

Its molecular weight of 14313 suggests that it may be readily absorbed and distributed in the body.

Result of Action

It has been used in the synthesis of other compounds , suggesting that it may have a role in chemical reactions within the cell.

科学研究应用

2,6-Difluorobenzylamine is utilized in various scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly in the production of antiviral agents like dolutegravir.

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound is explored for its potential in creating novel materials with specific properties due to the presence of fluorine atoms.

相似化合物的比较

- 2,4-Difluorobenzylamine

- 3,4-Difluorobenzylamine

- 4-Fluorobenzylamine

Comparison:

- 2,6-Difluorobenzylamine vs. 2,4-Difluorobenzylamine: Both compounds have two fluorine atoms, but their positions on the benzene ring differ, leading to variations in their chemical reactivity and applications .

- This compound vs. 3,4-Difluorobenzylamine: The difference in fluorine atom positions affects the compound’s electronic properties and its suitability for different synthetic applications .

- This compound vs. 4-Fluorobenzylamine: The presence of an additional fluorine atom in this compound can enhance its reactivity compared to 4-fluorobenzylamine .

This compound stands out due to its unique substitution pattern, which imparts distinct chemical properties and makes it valuable in specific synthetic and pharmaceutical applications.

生物活性

2,6-Difluorobenzylamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and features a benzene ring with two fluorine atoms substituted at the 2 and 6 positions, along with an amine functional group. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Interaction : The difluorobenzyl group may engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions are crucial for modulating enzyme activity and receptor binding .

- Enzyme Modulation : Studies have suggested that compounds similar to this compound can act as inhibitors or modulators of specific enzymes, impacting biochemical pathways relevant to disease states .

Antiviral Activity

Research indicates that derivatives of benzylamines, including this compound, exhibit antiviral properties. A study on modified purine nucleosides showed that fluorinated derivatives could significantly enhance antiviral activity against human enterovirus 71 (EV71) while maintaining lower cytotoxicity levels .

Neuroprotective Effects

In studies focused on neurological disorders, compounds similar to this compound have shown potential neuroprotective effects. For instance, they may interact with neurotransmitter receptors or inhibit pathways leading to neuronal cell death.

Table 1: Biological Activity Overview

Case Study: Antiviral Efficacy Against EV71

In a comparative study assessing various benzyladenosine derivatives, 2,6-difluorobenzyladenosine was evaluated for its selectivity and efficacy against EV71. The results indicated a substantial improvement in selectivity index (SI) compared to non-fluorinated counterparts:

| Compound | CC50 (μM) | EC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| N6-(2,6-Difluorobenzyl)adenosine | >254 | 0.21 ± 0.01 | >1210 |

| N6-benzyladenosine | 4.3 ± 1.6 | 0.28 ± 0.05 | 15 |

This study highlights the potential of this compound derivatives in developing antiviral therapies with reduced cytotoxicity .

属性

IUPAC Name |

(2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCUDKMMPTXMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219486 | |

| Record name | 2,6-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69385-30-4 | |

| Record name | 2,6-Difluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69385-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069385304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM5SCB3F4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the inclusion of 2,6-Difluorobenzylamine in crown ether supramolecules affect their phase transition temperature?

A1: Research indicates that incorporating this compound as a guest cation in crown ether supramolecules significantly increases their phase transition temperatures. This effect is observed in the formation of [(DFBA)(15-crown-5)]X supramolecules, where DFBA represents this compound and X represents either ClO4- or ReO4-. The phase transition temperatures rise to 377 K for [(DFBA)(15-crown-5)]ClO4 and 391 K for [(DFBA)(15-crown-5)]ReO4 []. This increase is attributed to the introduction of the difluoro-substituted benzylamine, suggesting its influence on the molecular interactions within the supramolecular structure.

Q2: Can the choice of anion in this compound-containing crown ether supramolecules influence their second-harmonic generation (SHG) properties?

A2: Yes, the selection of the anion plays a crucial role in determining the SHG activity of this compound-containing crown ether supramolecules. Research demonstrates that substituting perchlorate (ClO4-) with the larger and heavier perrhenate (ReO4-) in [(DFBA)(15-crown-5)]X (DFBA = this compound) changes the space group from centrosymmetric (CS) P2/c to the non-centrosymmetric (NCS) Pca21 []. This transition from a CS to an NCS space group is crucial because only NCS structures exhibit SHG. Consequently, [(DFBA)(15-crown-5)]ReO4 displays switchable and stable SHG activity, unlike its perchlorate counterpart. This highlights the significant impact of anion selection on the physical properties and potential applications of these supramolecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。